molecular formula C8H16OSi B2962339 2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol CAS No. 79671-36-6

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol

Cat. No. B2962339
CAS RN: 79671-36-6
M. Wt: 156.3
InChI Key: ZWGKEUBNJYCXGM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis . It is also used as a precursor to prepare trimethyl (2-phenoxyethyl)silanes by reacting with aromatic fluoride .


Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups are often used to make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)ethanol has a boiling point of 71-73 °C/35 mmHg and a density of 0.825 g/mL at 25 °C . It is also described as a flammable liquid .

Scientific Research Applications

Preparation and Reactivity of Silyl-Substituted Compounds

Silyl-substituted compounds like 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione are explored for their reactivity and stability in various chemical reactions. Such compounds are formed through thermolysis and photolysis processes and react with alcohols to produce monoketene intermediates, leading to diesters upon further reaction steps. These reactions highlight the potential of silyl-substituted compounds in synthesizing complex molecules with specific functionalities (Zhao, Allen, & Tidwell, 1993).

Direct Detection and Characterization of Transient Silaallene Derivatives

The study of ((trimethylsilyl)ethynyl)pentamethyldisilane under irradiation reveals the formation of reactive intermediates, such as 1,1-dimethyl-3,3-bis(trimethylsilyl)-1-silaallene. These intermediates show characteristic reactivity toward alcohols and other reagents, indicating their significance in understanding the behavior of silicon-containing compounds in various chemical environments (Kerst, Rogers, Ruffolo, & Leigh, 1997).

Electrochemical Oxidation of Trimethylsilyl-1,3-Dienes

The electrochemical oxidation of 1-trimethylsilyl-1,3-dienes in methanol leads to the formation of α,β-unsaturated aldehydes, showcasing an innovative approach to accessing important intermediates in organic synthesis. This method leverages the unique properties of silyl groups to facilitate the transformation of 1,3-dienes into valuable chemical products (Yoshida, Murata, & Isoe, 1987).

Ring Contraction and Formation of Silacyclopropanes

Investigations into the reaction of tetramesityl bis(trimethylsilyl)-substituted disilacyclobutene with alcohols demonstrate the ability to contract the ring structure, leading to the formation of silacyclopropanes. This type of reaction is essential for the synthesis of cyclic silicon-containing compounds, which have applications in materials science and catalysis (Ishikawa & Matsuzawa, 1985).

Highly Efficient Synthesis of Methylenecyclopropane

An efficient synthesis method for methylenecyclopropane, starting from methallyl chloride and alkali metal bis(trimethylsilyl)amide, showcases the utility of trimethylsilyl-substituted compounds in organic synthesis. The method provides a high yield and showcases the compatibility of these substrates in homogeneous reaction mixtures (Binger, Brinkmann, & Wedemann, 2002).

Safety and Hazards

This compound is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-6-7(5-9)8(6)10(2,3)4/h7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGKEUBNJYCXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1CO)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol

CAS RN

79671-36-6
Record name [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanol
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